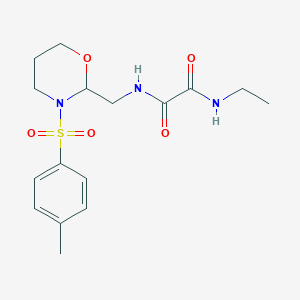
N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as ETO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ETO is a white crystalline powder with a molecular weight of 425.53 g/mol and a melting point of 198-200°C.
Wissenschaftliche Forschungsanwendungen
Role in Polyamine Analogue-Induced Programmed Cell Death N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a related polyamine analogue, demonstrates cytotoxic activity in cancer research. Its mechanism involves the induction of programmed cell death (PCD) via the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), leading to oxidative stress from hydrogen peroxide production. This research suggests a potential for differential sensitivity in antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).
Synthesis and Chemical Properties The compound is involved in various synthetic processes, such as the [4 + 2] annulation with N-tosylimines, producing tetrahydropyridine derivatives in regioselective manners. This indicates its significance in synthetic chemistry for creating highly functionalized structures (Zhu, Lan, & Kwon, 2003).
Potential in Electrosynthesis In a study on electropolymerization, a methyl-substituted nitrogen analog of this compound exhibited a lowered oxidation potential, resulting in films with favorable electroactivity and stability. This shows its potential application in electrosynthesis and optoelectronic properties (Feng et al., 2015).
Application in Acid-Catalyzed Rearrangement A novel synthesis approach using acid-catalyzed rearrangement for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates its role in creating new useful formulas for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Influence on Electron Transfer Processes Its role in intermolecular electron transfer processes has been studied, showing significance in understanding the dynamics of such transfers and their temperature dependence (Nagasawa et al., 1994).
Electrochemical CO2 Reduction Modulation In electrochemical studies, this compound has been shown to modulate the reduction of carbon dioxide, highlighting its potential in catalytic processes and environmental applications (Sun, Ramesha, Kamat, & Brennecke, 2014).
Contribution to Synthetic Chemistry Its use in the parallel synthesis of aliphatic oxamides illustrates its value in creating a diverse array of chemical compounds, emphasizing its versatility in organic synthesis (Bogolubsky et al., 2016).
Role in Coordination Polymers The compound's derivatives have been used in creating coordination polymers, displaying unique luminescent and magnetic properties. This underscores its potential in materials science and nanotechnology (Ma et al., 2018).
Eigenschaften
IUPAC Name |
N-ethyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-24-14)25(22,23)13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRVXHJAFYNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

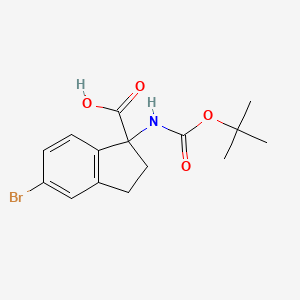
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

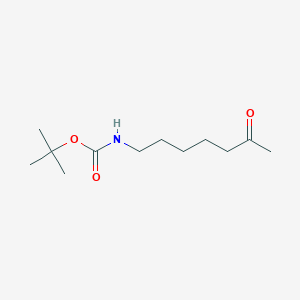
![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)

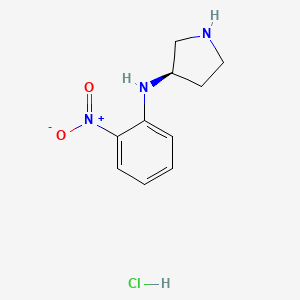
![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)
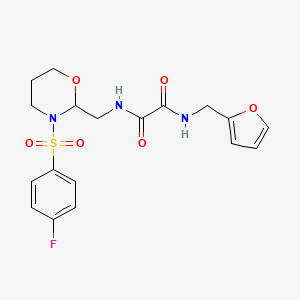

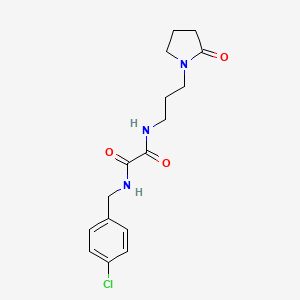
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)
